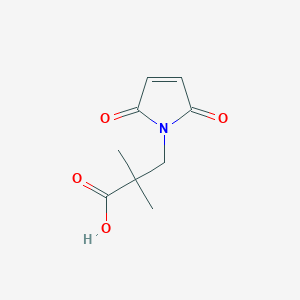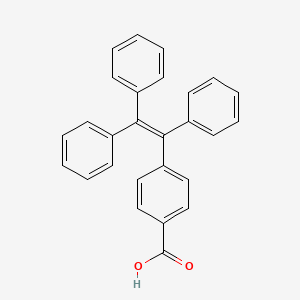
3-((4-(噻吩-3-基)哌啶-1-基)磺酰基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine is a complex organic compound featuring a pyridine ring substituted with a sulfonyl group linked to a piperidine ring, which is further substituted with a thiophene ring
科学研究应用
Chemistry
In chemistry, 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a useful tool in drug discovery and development.
Medicine
Medically, this compound has potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer or neurological disorders.
Industry
In industry, 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine can be used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications.
作用机制
Target of Action
Compounds with a piperidine structure are often involved in interactions with various receptors in the body, such as G protein-coupled receptors or ion channels . .
Mode of Action
The mode of action of “3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine” would depend on its specific targets. Generally, such compounds might bind to their target receptors and modulate their activity, leading to changes in cellular signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine” would depend on various factors, including its chemical structure and the characteristics of the organism it’s administered to .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using thiophene-3-boronic acid in a Suzuki-Miyaura coupling reaction.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Pyridine Substitution: Finally, the pyridine ring is attached through a nucleophilic substitution reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated pyridines or alkylated derivatives.
相似化合物的比较
Similar Compounds
3-(Piperidin-1-ylsulfonyl)pyridine: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
4-(Thiophen-3-yl)piperidine: Does not contain the sulfonyl group, reducing its potential for strong interactions with biological targets.
Thiophen-3-ylpyridine:
Uniqueness
3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine stands out due to its combination of a thiophene ring, a piperidine ring, and a sulfonyl group, providing a unique set of chemical properties and reactivity. This makes it a valuable compound for a wide range of scientific and industrial applications.
属性
IUPAC Name |
3-(4-thiophen-3-ylpiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c17-20(18,14-2-1-6-15-10-14)16-7-3-12(4-8-16)13-5-9-19-11-13/h1-2,5-6,9-12H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZNXUZXWNNCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,5-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2576717.png)

![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576721.png)
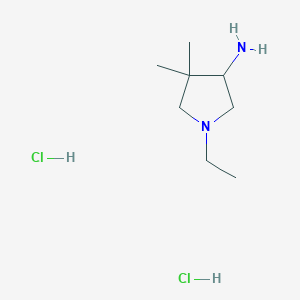
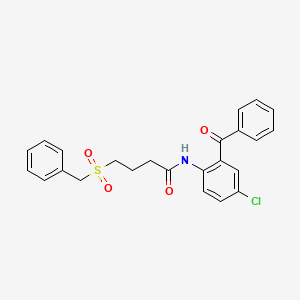
![5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2576724.png)
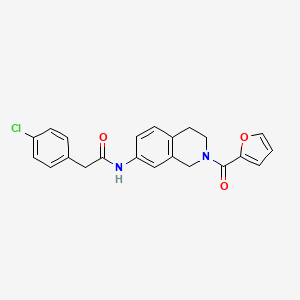
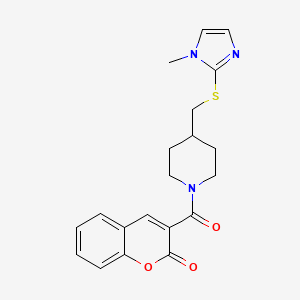
![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)
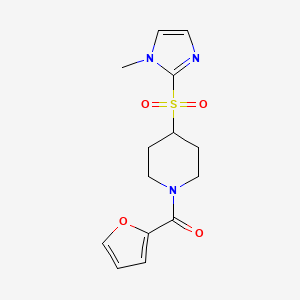
![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)
